
2-Benzyl-4,5-diiodopyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4,5-diiodopyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one typically involves the iodination of a pyridazinone precursor. One possible route is:
Starting Material: 2-Benzylpyridazin-3(2H)-one.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4,5-diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of iodine with azide would yield 2-Benzyl-4,5-diazidopyridazin-3(2H)-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms could enhance its binding affinity or alter its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of iodine.
2-Benzyl-4,5-dibromopyridazin-3(2H)-one: Bromine atoms instead of iodine.
2-Benzyl-4,5-difluoropyridazin-3(2H)-one: Fluorine atoms instead of iodine.
Uniqueness
The uniqueness of 2-Benzyl-4,5-diiodopyridazin-3(2H)-one lies in the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, potentially leading to unique interactions with biological targets or other molecules.
Propiedades
Número CAS |
825634-22-8 |
|---|---|
Fórmula molecular |
C11H8I2N2O |
Peso molecular |
438.00 g/mol |
Nombre IUPAC |
2-benzyl-4,5-diiodopyridazin-3-one |
InChI |
InChI=1S/C11H8I2N2O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
UZXVWUNZHIVPPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


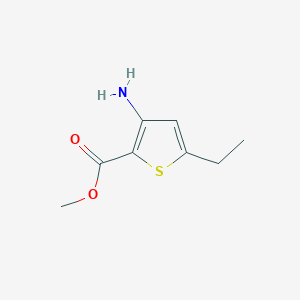
![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)
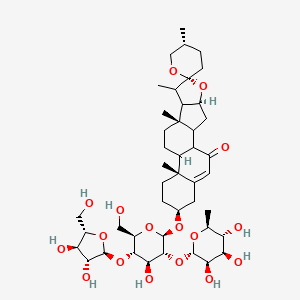
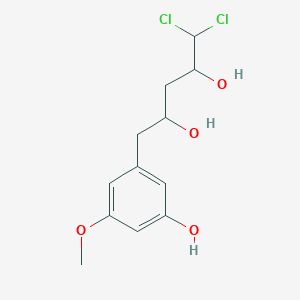
![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)
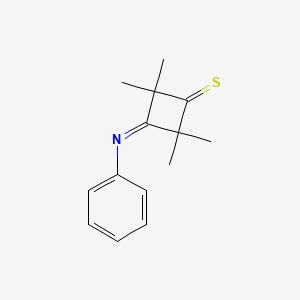
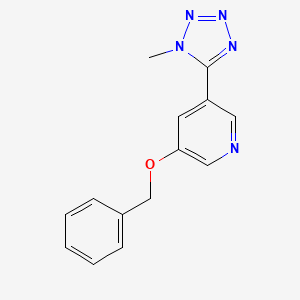
![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)
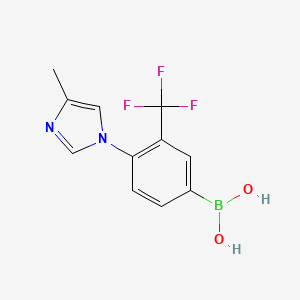
![7-Bromo-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085227.png)
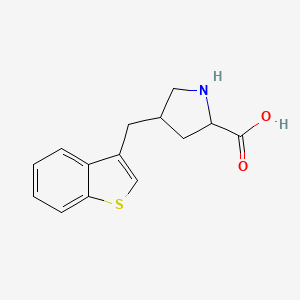
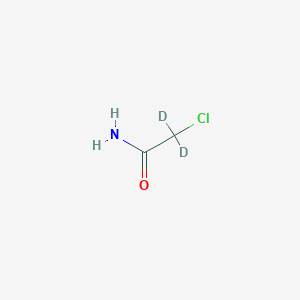
![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
